molecular formula C8H5ClN2O2 B093944 5-chloro-1H-indazole-3-carboxylic Acid CAS No. 1077-95-8

5-chloro-1H-indazole-3-carboxylic Acid

Cat. No. B093944
CAS RN: 1077-95-8
M. Wt: 196.59 g/mol
InChI Key: WHAJIAULUPQHHZ-UHFFFAOYSA-N
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Description

5-chloro-1H-indazole-3-carboxylic Acid is an important pharmaceutical intermediate used to build active drug molecules .


Synthesis Analysis

The synthesis of 1H-indazole-3-carboxylic acid involves dissolving it in anhydrous acetic acid in a three-necked flask, heating and stirring. After the substrate is dissolved and clarified, phosphorus oxychloride is dissolved in anhydrous acetic acid and slowly added. The reaction is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate is formed, cooled in an ice bath, vacuum filtered, washed with ethyl acetate, and then washed with ether to obtain 5-chloro-1H-indazole-3-carboxylic acid .


Molecular Structure Analysis

The molecular formula of 5-chloro-1H-indazole-3-carboxylic Acid is C8H5ClN2O2 . The InChI code is 1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H, (H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-1H-indazole-3-carboxylic Acid is 196.59 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1H-indazole-3-carboxylic Acid is an important intermediate in medicinal chemistry . It is used to construct active pharmaceutical ingredients . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis of Indazoles

The compound plays a crucial role in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Inhibitor of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Anticancer Activity

A derivative of 5-chloro-1H-indazole-3-carboxylic Acid, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Antitumor Activity

In a study, a derivative of 5-chloro-1H-indazole-3-carboxylic Acid showed the best inhibitory effect against Hep-G2 (IC 50 = 3.32 µM), however, this compound showed high toxicity to normal cells (HEK-293, IC 50 = 12.17 µM) .

Drug Molecules

Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer . Pazopanib 2 is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315 and H319, indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P305, P338, and P351, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

5-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAJIAULUPQHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429020
Record name 5-chloro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-indazole-3-carboxylic Acid

CAS RN

1077-95-8
Record name 5-chloro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-indazole-3-carboxylic acid
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